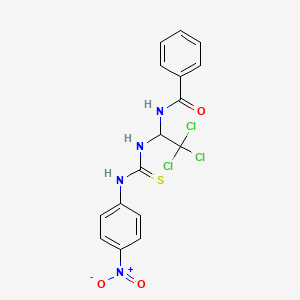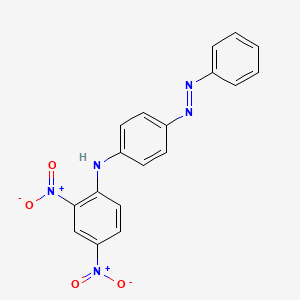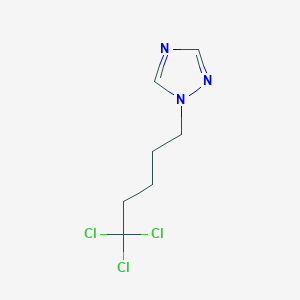![molecular formula C25H19NO3 B11707510 (4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンは、フェニル基で置換されたピロリジン環とヒドロキシフェニルプロプ-2-エン-1-イリデン部分を特徴とする、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つには、適切なアルデヒドとケトンを塩基性または酸性条件下で縮合させて、ピロリジン環を形成させるものがあります。反応条件は、通常、最終生成物の高収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、自動化された反応器と連続フロープロセスを使用して大規模合成を行う場合があります。これらの方法は、商業用途にとって重要な一貫した品質とスケーラビリティを確保します。クロマトグラフィーや結晶化などの高度な精製技術を使用することも、化合物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: フェニル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬は、特定の条件下で用いられ、目的の置換を実現します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学的研究の応用
(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンは、いくつかの科学研究で応用されています。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、さまざまな疾患の治療における治療の可能性について研究されています。
産業: 新素材の開発や複雑な分子の合成のための前駆体として使用されます。
作用機序
(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンがその効果を発揮する仕組みは、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的応答を引き起こす可能性があります。正確な経路は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
類似化合物
- **(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンは、ピロリジン-2,5-ジオンやその置換アナログなどの他のピロリジン誘導体と類似性を共有しています。
フェニルプロプ-2-エン-1-イリデン誘導体: 類似のヒドロキシフェニルプロプ-2-エン-1-イリデン部分を有する化合物。
独自性
(4E)-4-[(2E)-1-ヒドロキシ-3-フェニルプロプ-2-エン-1-イリデン]-1,5-ジフェニルピロリジン-2,3-ジオンの独自性は、その特定の置換パターンと官能基の組み合わせにあり、これらは異なる化学的および生物学的特性を付与します。
特性
分子式 |
C25H19NO3 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
4-hydroxy-1,2-diphenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19NO3/c27-21(17-16-18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)26(25(29)24(22)28)20-14-8-3-9-15-20/h1-17,23,28H/b17-16+ |
InChIキー |
QAYDGLVIHSWMJY-WUKNDPDISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)



![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)

![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
